molecular formula C9H15NO2 B15285444 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B15285444
M. Wt: 169.22 g/mol
InChI Key: JZKXCORAHHXBTE-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative characterized by a cyclopropylmethyl substituent attached to the nitrogen atom of the pyrrolidine ring. Its molecular formula is inferred as C₉H₁₅NO₂, derived from the pyrrolidine-2-carboxylic acid backbone (C₅H₉NO₂) combined with a cyclopropylmethyl group (C₃H₅).

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(cyclopropylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-2-1-5-10(8)6-7-3-4-7/h7-8H,1-6H2,(H,11,12)

InChI Key

JZKXCORAHHXBTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with cyclopropylmethyl bromide under basic conditions to form the cyclopropylmethyl-substituted pyrrolidine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a strong base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug synthesis.

    Industry: It is used in the production of various chemical products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the carboxylic acid moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine-2-carboxylic Acid Derivatives

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid and its analogs:

Compound Name Molecular Formula Substituent Key Features References
1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid C₉H₁₅NO₂ Cyclopropylmethyl (C₃H₅) Compact cyclopropane ring; potential steric hindrance
1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid C₁₁H₁₇NO₃ Cyclopentanecarbonyl (C₆H₇O) Larger substituent; carbonyl group enhances polarity
1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid C₁₂H₁₂BrNO₄S 4-Bromophenyl sulfonyl (C₆H₄BrSO₂) Electron-withdrawing sulfonyl group; high density (1.709 g/cm³)
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-ynyl)pyrrolidine-2-carboxylic acid C₁₄H₂₀NO₄ tert-Butoxycarbonyl and propargyl Stereochemical complexity; chiral synthesis applications
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) lower the pKa of the carboxylic acid compared to alkyl substituents.
  • Chirality : Compounds like (2S,4R)-configured derivatives (e.g., ) highlight the role of stereochemistry in biological activity or coordination chemistry, a factor that may extend to the target compound if chiral centers are present.

Physicochemical Properties

  • Solubility : Pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate aqueous solubility (e.g., 442 units for pyrrolidine-2-carboxylic acid in ). Substituents like sulfonyl groups () may reduce solubility due to increased hydrophobicity.
  • Acidity : The pKa of 1-[(4-bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid is predicted at 3.34 (), lower than typical alkyl-substituted analogs due to electron-withdrawing effects.
  • Optical Activity : Chiral derivatives (e.g., ) show specific rotations (e.g., [α]/D -34.0°), suggesting the target compound’s stereochemistry could influence its applications.

Biological Activity

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is a chemical compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, featuring a pyrrolidine ring substituted with a cyclopropylmethyl group and a carboxylic acid functional group, contributes to its potential as a therapeutic agent. This article explores the compound's biological activity, mechanisms of action, and its implications for drug development.

Structural Characteristics

The molecular formula of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid is C_{10}H_{15}N O_{2}, indicating the presence of ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The cyclopropylmethyl moiety enhances the compound's binding affinity to various biological targets, making it a candidate for enzyme inhibition and receptor modulation.

Research indicates that 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid functions primarily as an enzyme inhibitor . It is believed to bind to active sites on enzymes or receptors, modulating their activity. This mechanism is crucial in developing drugs targeting specific biological pathways. The compound's ability to interact with various enzymes suggests its potential in treating diseases where enzyme regulation is critical.

Biological Activity Overview

1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid has been investigated for several biological activities:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions such as hypertension and cancer.
  • Receptor Binding : Its cyclopropylmethyl group may enhance its affinity for G-protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology .
  • Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against resistant strains of bacteria, indicating its potential for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Differences
1-(Cyclopropylmethyl)pyrrolidine-2-carboxamideContains an amide groupMay exhibit different biological activities due to amide functionality
Methyl 1-(cyclopropylmethyl)pyrrolidine-2-carboxylateAn ester derivativeDifferent reactivity profile due to ester functionality
1-(Cyclopropylmethyl)pyrrolidine-2-carbonitrileContains a nitrile groupUnique electronic properties due to the presence of the nitrile

This comparison highlights how slight variations in structure can lead to significant differences in biological activity and potential applications.

Case Studies and Research Findings

Several studies have documented the biological activities of 1-(Cyclopropylmethyl)pyrrolidine-2-carboxylic acid:

  • Inhibition Studies : A study demonstrated that the compound exhibits significant inhibitory effects on specific enzymes related to metabolic disorders. The IC50 values indicate its potency as an enzyme inhibitor .
  • Pharmacological Characterization : Research focusing on structure–activity relationships (SAR) has optimized derivatives of this compound, enhancing their potency and selectivity towards targeted enzymes .
  • Potential Therapeutic Applications : The compound has been explored for its applications in treating conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter levels and inhibit neuroinflammation .

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